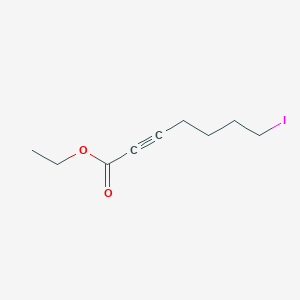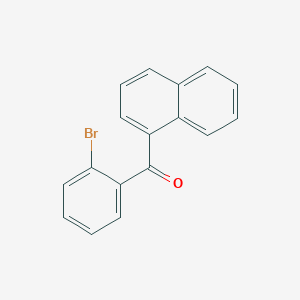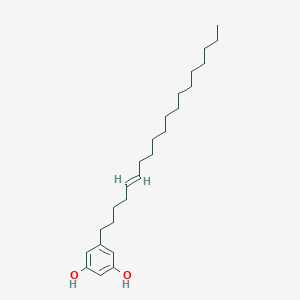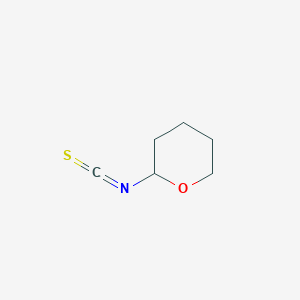![molecular formula C23H17NO3 B14350326 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one CAS No. 92891-51-5](/img/no-structure.png)
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is a complex organic compound belonging to the class of naphthoacridines This compound is characterized by its unique structure, which includes a naphthalene ring fused to an acridine moiety, with methoxy groups at the 5 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with acridine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and acridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted naphthoacridines, depending on the specific reaction conditions and reagents used.
科学研究应用
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The methoxy groups and acridine moiety play crucial roles in its binding affinity and specificity. Additionally, the compound may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death.
相似化合物的比较
Similar Compounds
Acridine: A simpler structure with similar biological activities but lacks the methoxy groups.
Naphtho[2,3-c]acridine-5,8,14(13H)-trione: Another naphthoacridine derivative with different functional groups and reactivity.
Uniqueness
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and biological activity compared to other similar compounds.
属性
| 92891-51-5 | |
分子式 |
C23H17NO3 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
5,8-dimethoxy-13H-naphtho[3,2-c]acridin-14-one |
InChI |
InChI=1S/C23H17NO3/c1-26-22-14-8-4-3-7-13(14)21(25)19-16(22)11-12-17-20(19)24-18-10-6-5-9-15(18)23(17)27-2/h3-12,24H,1-2H3 |
InChI 键 |
GSWQJOBTTONORO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CC3=C(C4=CC=CC=C4NC3=C2C(=O)C5=CC=CC=C51)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)




